REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[CH:4][CH:3]=1.[NH:13]1[CH:17]=[CH:16][CH:15]=[N:14]1>C(#N)C>[N:8]1([C:5]2[CH:6]=[CH:7][C:2]([N:13]3[CH:17]=[CH:16][CH:15]=[N:14]3)=[CH:3][CH:4]=2)[CH:12]=[CH:11][N:10]=[CH:9]1
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Name
|
Chxn-Py-Al
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
535 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
protocol B (82° C., 48 hours)
|
Duration
|
48 h
|
Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |